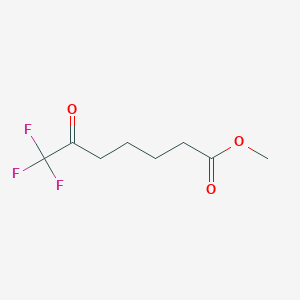

Methyl 7,7,7-trifluoro-6-oxoheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7,7,7-trifluoro-6-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-14-7(13)5-3-2-4-6(12)8(9,10)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNOYFOKLEMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570093 | |

| Record name | Methyl 7,7,7-trifluoro-6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141023-00-9 | |

| Record name | Methyl 7,7,7-trifluoro-6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 7,7,7 Trifluoro 6 Oxoheptanoate Analogs

Stereoelectronic Effects of Fluorine on Carbonyl Reactivity

The introduction of fluorine atoms into organic molecules, particularly in proximity to a carbonyl group, imparts unique stereoelectronic properties that significantly alter the molecule's reactivity and conformational preferences.

Influence of Fluorine Substitution on Reaction Rates and Diastereoselectivity (e.g., Diels-Alder Reactions)

Fluorine substitution can have a marked effect on the progress of cycloaddition reactions. In Diels-Alder reactions, for instance, α-fluoro α,β-unsaturated carbonyl compounds have demonstrated lower reactivity compared to their non-fluorinated counterparts. nih.govcolab.ws This reduced reactivity is a kinetic effect of the fluorine atom. nih.gov

Furthermore, the diastereoselectivity of the reaction is significantly influenced. While non-fluorinated dienophiles often react with a preference for the endo product, the presence of an α-fluoro substituent can steer the reaction towards the exo diastereomer. nih.govcolab.ws This shift in selectivity is attributed to the kinetic effects of fluorine rather than the thermodynamic stability of the resulting products. nih.gov For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and α-fluorinated α,β-unsaturated carbonyl compounds like benzyl (B1604629) 2-fluoroacrylate and 2-fluorooct-1-en-3-one resulted in a preference for the exo product. nih.govcolab.ws In contrast, a remarkable exo and diastereofacial selectivity was also achieved in the Diels-Alder reaction of a 2-fluoroacrylic acid derivative with cyclopentadiene. capes.gov.br

Studies on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes have also been conducted to investigate the synthesis of monofluorinated norbornenes. beilstein-journals.orgbeilstein-journals.org The reaction rate with 1,3-cyclohexadiene (B119728) was found to be significantly lower than with 1,3-cyclopentadiene. beilstein-journals.orgbeilstein-journals.org

Conformational Preferences of α-Fluoroketones and Their Impact on Reactivity

The reactivity of α-fluoroketones is intrinsically linked to their conformational preferences. While fluorine's high electronegativity might suggest an enhanced reactivity of the adjacent carbonyl group, experimental evidence indicates that α-fluoro ketones can be less reactive than their α-chloro and α-bromo analogs in certain reactions, such as borohydride (B1222165) reductions. beilstein-journals.orgbrighton.ac.uk

The preference for specific conformations is a result of stereoelectronic effects, such as the gauche effect, where a generic [X-CH2-CH2-Y] system with electron-withdrawing groups X and Y favors a conformation where the C-X and C-Y bonds are gauche to each other. nih.govacs.org

Electronic Properties and Enhanced Electrophilicity of Trifluoromethyl Ketone Moieties

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. wikipedia.org When a CF3 group is attached to a carbonyl carbon, it significantly increases the electrophilicity of that carbon atom. nih.govnih.gov This enhanced electrophilicity makes trifluoromethyl ketones highly susceptible to nucleophilic attack. nih.govnih.gov

This property is a cornerstone of their utility in synthesis and as enzyme inhibitors, where they can act as transition-state analogues by forming stable tetrahedral adducts with nucleophiles. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group makes the resulting hydrate (B1144303) or hemiacetal more stable compared to that of non-fluorinated ketones. researchgate.net

Nucleophilic Additions to the Trifluoromethyl Ketone Carbonyl Group

The enhanced electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them prime substrates for a variety of nucleophilic addition reactions.

Reactivity in Hydride Reduction Reactions (e.g., Borohydride Reductions)

The reduction of ketones to alcohols is a fundamental transformation, often achieved with hydride reagents like sodium borohydride (NaBH4). chadsprep.com Studies on the reduction of aryl trifluoromethyl ketones by sodium borohydride have shown that the reaction is sensitive to substituents on the aryl ring, with a Hammett rho (ρ) value of +3.12, indicating that electron-withdrawing groups accelerate the reaction. cdnsciencepub.com

However, when comparing α-halogenated ketones, the reactivity does not simply follow the trend of electronegativity. As mentioned previously, conformational effects play a crucial role.

Comparative Reactivity with Other Halogenated Ketones

Direct competitive experiments have provided clear insights into the relative reactivities of α-halogenated ketones. In competitive borohydride reductions, α-fluoroacetophenone was found to be less reactive than both α-chloroacetophenone and α-bromoacetophenone. beilstein-journals.org This counterintuitive result, where the ketone with the most electronegative halogen reacts the slowest, underscores the importance of the conformational barriers discussed in section 3.1.2. beilstein-journals.org The higher energy required for the α-fluoroketone to achieve the optimal reactive conformation overrides the inductive effect of the fluorine atom. beilstein-journals.org

Below is a data table summarizing the relative reactivity from a competitive reduction experiment.

| Reactant 1 | Reactant 2 | Relative Reactivity (k1/k2) | Temperature (°C) |

|---|---|---|---|

| α-Chloroacetophenone | α-Fluoroacetophenone | 1.5 | 25 |

| α-Bromoacetophenone | α-Fluoroacetophenone | 1.2 | 25 |

This data clearly illustrates that under these conditions, the α-fluoro ketone is the least reactive among the tested halogens. beilstein-journals.org It has been suggested that at higher temperatures, the increased conformational freedom might make more reactive conformations more accessible to the fluorinated acetophenone. beilstein-journals.org

Reactivity of the α-Methylene Group in β-Keto Esters and Enolization Processes

The α-methylene group in β-keto esters, positioned between two carbonyl functionalities, exhibits significant acidity, making it a key center for chemical reactions. In analogs like Methyl 7,7,7-trifluoro-6-oxoheptanoate, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group dramatically enhances the acidity of the α-protons. This increased acidity facilitates deprotonation to form a stabilized enolate, which is a crucial intermediate in many carbon-carbon bond-forming reactions.

These compounds exist in a tautomeric equilibrium between the keto and enol forms. researchgate.net While simple β-keto esters typically favor the keto form, the presence of a trifluoromethyl group can significantly shift the equilibrium towards the enol form. masterorganicchemistry.com This is attributed to the stabilization of the enol tautomer through intramolecular hydrogen bonding and the electronic effects of the CF₃ group. researchgate.netmasterorganicchemistry.com Studies on trifluoromethyl-β-diketones have shown that they often exist as a mixture of two chelated cis-enol forms in nonpolar solvents. researchgate.net The equilibrium generally favors the enol form that maximizes conjugation. researchgate.net

The enol content of β-dicarbonyl compounds is influenced by several factors, including solvent polarity. chemrxiv.orgcdnsciencepub.com In non-polar solvents, intramolecular hydrogen bonding stabilizes the enol form, whereas polar solvents can disrupt this internal bonding, potentially shifting the equilibrium. For some β-ketoamides, the enol form can be the major tautomer in solution. core.ac.uk

The enhanced acidity and enolization of these fluorinated β-keto esters make them valuable substrates for a variety of synthetic transformations, including alkylation, acylation, and condensation reactions. The generation of a stable enolate under relatively mild conditions is a key feature of their reactivity.

Ester Group Reactivity and Transformations (e.g., Transesterification, Amidation)

The ester functionality in this compound and its analogs is a versatile handle for synthetic modifications, most notably through transesterification and amidation reactions.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This transformation is of significant interest for modifying β-keto esters, which are key building blocks in the synthesis of complex molecules and have applications in industries like agrochemicals for biodiesel production. nih.gov The reaction can be catalyzed by acids, bases, enzymes, or even occur under catalyst-free conditions, often requiring the removal of the alcohol byproduct to drive the equilibrium. nih.govresearchgate.net For β-keto esters, the reaction is believed to proceed through an enol intermediate, where chelation to a catalyst can be important. nih.gov A variety of catalysts, including DMAP, triphenylphosphine, and silica-supported boric acid, have been shown to be effective for the transesterification of β-keto esters with a range of alcohols. researchgate.net

Amidation , the reaction of the ester with an amine to form an amide, is another important transformation. While direct amidation of esters can be challenging, various methods have been developed. For instance, lanthanum triflate has been used as a catalyst for the amidation of ethyl chloroacetate. researchgate.net The trifluoroacetyl group, which can be introduced using reagents like ethyl trifluoroacetate (B77799), is often used as a protecting group for amines in organic synthesis because it can be cleaved under mild conditions. wikipedia.org Silane-mediated reductive amination of aldehydes with primary amines in the presence of trifluoroacetic acid can also lead to trifluoroethylated amine products. nih.gov

The reactivity of the ester group in fluorinated β-keto esters allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives with potentially altered physical, chemical, and biological properties.

Carbon-Carbon Bond Cleavage Mechanisms in Fluorinated Systems

Carbon-carbon bond cleavage is a significant reaction pathway for β-dicarbonyl compounds, including fluorinated systems like this compound analogs. A key mechanism for this cleavage is the retro-Claisen condensation .

The retro-Claisen reaction involves the cleavage of a C-C bond in a β-dicarbonyl compound, typically in the presence of a base, to yield an ester and a ketone. researchgate.net This process is essentially the reverse of the Claisen condensation, a fundamental C-C bond-forming reaction. organic-chemistry.orgwikipedia.org The stability of the resulting enolate anion is a major driving force for the reaction. In fluorinated systems, the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the cleavage. For example, the reaction of enolizable alkyl phenyl ketones with ethyl trifluoroacetate can lead to trifluoromethyl ketones through a tandem Claisen condensation and retro-Claisen C-C bond cleavage. researchgate.net

Various catalysts, including K₂CO₃ and iron salts, have been employed to promote retro-Claisen reactions under mild conditions. nih.govresearchgate.net These reactions can be highly efficient for synthesizing a range of esters and ketones. researchgate.net

Besides the retro-Claisen reaction, other C-C bond cleavage mechanisms can occur in fluorinated systems, often under specific conditions or mediated by enzymes. For instance, visible-light photoredox catalysis can initiate C-C bond cleavage in certain strained systems like cyclobutanone (B123998) oximes to generate radical intermediates. nih.gov

The propensity of fluorinated β-keto esters to undergo C-C bond cleavage must be considered when designing synthetic routes, as it can be either a desired transformation or an unwanted side reaction.

Oxidative Reactions Involving Fluorinated Ketones

The ketone group in this compound and its analogs is susceptible to various oxidative reactions. The presence of the adjacent trifluoromethyl group can significantly influence the reactivity and outcome of these oxidations.

One of the most important oxidative reactions for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org The order of migratory aptitude is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of trifluoromethyl ketones, the strong electron-withdrawing nature of the CF₃ group makes the adjacent carbon atom highly electron-deficient, which can influence the migration step.

The Baeyer-Villiger oxidation can be carried out with various reagents, including m-CPBA, hydrogen peroxide with a Lewis acid, or peroxytrifluoroacetic acid. sigmaaldrich.comnih.gov Metal triflates, such as Ga(OTf)₃ and Sc(OTf)₃, have also been used to catalyze this reaction, sometimes with high regioselectivity and enantioselectivity. nih.govnih.gov

Other oxidative reactions include the cleavage of the C-C bond adjacent to the carbonyl. For example, some iron-containing dioxygenase model systems can catalyze the oxidative cleavage of C-C bonds in β-diketonates. chemrxiv.org Additionally, the direct α-fluorination of ketones using electrophilic fluorinating reagents is a method to introduce fluorine atoms, which can be considered an oxidative process at the carbon atom. organic-chemistry.orgnih.gov

The table below summarizes some oxidative reactions applicable to fluorinated ketones.

| Reaction Type | Oxidant/Catalyst | Product Type | Key Features |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA), H₂O₂/Lewis Acid | Ester or Lactone | Regioselective oxygen insertion; influenced by substituent migratory aptitude. sigmaaldrich.comorganic-chemistry.org |

| Oxidative Cleavage | Iron-dioxygenase models, O₂ | Carboxylic acids, CO | Cleavage of C-C bonds adjacent to the carbonyl. chemrxiv.org |

| α-Fluorination | Electrophilic Fluorinating Reagents (e.g., Selectfluor) | α-Fluoroketone | Direct introduction of fluorine at the α-position. organic-chemistry.org |

Biocatalytic Approaches to Carbon-Carbon Bond Formation with Fluorine-Containing Substrates

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of complex molecules, including those containing fluorine. the-innovation.orgnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.gov

Aldolases are a class of enzymes that catalyze aldol (B89426) reactions, a fundamental method for forming C-C bonds. nih.gov These enzymes have been explored for their ability to accept fluorinated substrates. For example, type II pyruvate (B1213749) aldolase (B8822740) HpcH and its engineered variants can catalyze the carboligation of β-fluoro-α-ketoacids with various aldehydes, providing access to enantiopure compounds with secondary or tertiary fluoride (B91410) stereocenters. lookchem.com Similarly, the promiscuous aldolase NahE is known to catalyze the condensation of pyruvate with a wide range of aldehydes. thieme-connect.com While aldolase-catalyzed additions into ketones are challenging due to unfavorable thermodynamics, some transaldolases have been shown to overcome this limitation. nih.govwisc.edu

Decarboxylative aldol reactions using fluorinated β-keto acids or esters as masked fluoroenolate precursors have also been developed. lookchem.comnih.gov For instance, a ytterbium(III) triflate-promoted Krapcho decarboxylation of a 2,2-difluoro-3-oxopropanoate followed by an aldol reaction provides a route to difluorinated aldol products. nih.gov

Enzymatic strategies are not limited to C-C bond formation. Other enzyme classes, such as lipases and transaminases , are also used in the synthesis of fluorinated compounds. nih.govresearchgate.net For example, lipases can be used in enantioselective transformations, while transaminases can be employed for the synthesis of chiral fluorinated amines. nih.govresearchgate.net

The development of new and engineered enzymes continues to expand the toolbox for biocatalytic synthesis, enabling the creation of novel fluorine-containing molecules with high precision and efficiency. the-innovation.org

The table below highlights some biocatalytic approaches relevant to fluorinated substrates.

| Enzyme Class | Reaction Type | Fluorinated Substrate Example | Product Type |

| Aldolase (e.g., HpcH) | Aldol Addition | β-Fluoro-α-ketoacids | Chiral β-hydroxy-α-fluoro-γ-ketoacids |

| Aldolase (e.g., NahE) | Aldol Condensation | Pyruvate + Aldehydes | α,β-Unsaturated 2-keto acids |

| Transaminase | Asymmetric Amination | Fluorinated Ketones | Chiral Fluorinated Amines |

| Lipase | Enantioselective Acylation/Hydrolysis | Racemic Fluorinated Alcohols/Esters | Enantiopure Fluorinated Alcohols/Esters |

Derivatization and Synthetic Utility of Methyl 7,7,7 Trifluoro 6 Oxoheptanoate

Transformation of Key Functional Groups (e.g., Ketone to Alcohols/Imines, Ester to Amides)

The synthetic versatility of methyl 7,7,7-trifluoro-6-oxoheptanoate stems from the distinct reactivity of its ketone and ester functional groups. mdpi.com These groups can be selectively or sequentially modified to introduce new functionalities and build molecular complexity.

The trifluoromethyl ketone is susceptible to reduction to form the corresponding trifluoromethyl-substituted secondary alcohol. This transformation is significant, as the in vivo reduction of trifluoromethyl ketones to their less active alcohol metabolites is a known metabolic pathway for some bioactive compounds. nih.gov The diastereoselective reduction of such β-hydroxy ketones can be achieved using various reagents to yield specific stereoisomers. youtube.com For instance, chelation-controlled reductions using reagents like dibutylboron methoxide (B1231860) followed by a hydride source can lead to syn-diols, while non-chelating conditions can favor anti-diols.

The ester group can be converted into an amide, a common functional group in pharmaceuticals. A widely used method for this transformation involves the direct reaction of the ester with an amine, often facilitated by the formation of a more reactive intermediate. For example, conversion to a Weinreb amide can be achieved, which is then readily transformed into the desired ketone or other derivatives. researchgate.net Alternatively, direct amidation can be accomplished using amines in the presence of coupling agents or by converting the ester to a carboxylic acid followed by amide bond formation. nih.gov

Table 1: Representative Transformations of Key Functional Groups

| Starting Material | Transformation | Reagents/Conditions | Product Type |

|---|---|---|---|

| This compound | Ketone Reduction | NaBH₄, Methanol | Secondary Alcohol |

| This compound | Ester to Amide | Amine (e.g., R-NH₂), Coupling Agent | Amide |

Asymmetric Synthesis of Chiral Fluorinated Scaffolds

The presence of the trifluoromethyl group makes this compound an excellent substrate for the synthesis of chiral fluorinated molecules. Asymmetric transformations targeting the carbon atom adjacent to the ketone (the α-position) or the ketone itself can establish key stereocenters.

Creating a stereogenic quaternary carbon—a carbon atom bonded to four different non-hydrogen groups—is a significant challenge in organic synthesis. β-Keto esters like this compound are ideal precursors for this purpose. mdpi.comnih.gov Asymmetric alkylation of the α-position can introduce a fourth substituent, thereby generating a quaternary center. This is typically achieved by generating an enolate from the β-keto ester and reacting it with an electrophile in the presence of a chiral catalyst, such as a chiral phase-transfer catalyst or a metal complex with a chiral ligand. mdpi.comresearchgate.net These methods provide access to products with high enantioselectivity. researchgate.net

Once an initial transformation has been performed on this compound, the resulting product can undergo further diastereoselective reactions. For example, after an aldol (B89426) reaction to form a β-hydroxy ketone, the subsequent reduction of the ketone can be highly diastereoselective. nih.gov The stereochemistry of the newly formed hydroxyl group is influenced by the existing stereocenter. Specific protocols, such as the Narasaka-Prasad or Evans-Tishchenko reductions, are known to provide high diastereoselectivity for either the syn- or anti-1,3-diol products, respectively, by employing different chelating or non-chelating conditions that control the trajectory of the hydride attack. youtube.com Furthermore, enzyme-catalyzed reductions of β-keto esters can also exhibit high diastereoselectivity, providing access to enantiopure secondary alcohols. nih.gov

Table 2: Asymmetric Synthesis Strategies

| Strategy | Substrate | Key Reagents/Catalyst | Outcome |

|---|---|---|---|

| Asymmetric Alkylation | β-Keto Ester | Chiral Phase-Transfer Catalyst, Electrophile (R-X) | Quaternary Stereocenter |

| Diastereoselective Reduction | β-Hydroxy Ketone | Bu₂BOMe, NaBH₄ | syn-1,3-Diol |

| Diastereoselective Reduction | β-Hydroxy Ketone | Me₄N(OAc)₃BH | anti-1,3-Diol |

Role as a Building Block for Fluorinated Heterocyclic Compounds

The 1,3-dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of various five- and six-membered fluorinated heterocyclic compounds. These ring systems are prevalent in medicinal chemistry and agrochemicals.

Pyrazoles: The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic and efficient method for synthesizing pyrazoles. youtube.comnih.gov Reacting this compound with hydrazine hydrate (B1144303) or a substituted hydrazine leads to the formation of a trifluoromethyl-substituted pyrazole (B372694). The reaction typically proceeds through the formation of an initial adduct followed by dehydration and cyclization. researchgate.netnih.gov The regioselectivity of the reaction, which determines the position of the trifluoromethyl group on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents. acs.org

Isoxazoles: Isoxazoles can be synthesized from β-keto esters through condensation with hydroxylamine (B1172632). researchgate.net The reaction of this compound with hydroxylamine hydrochloride can yield the corresponding trifluoromethyl-isoxazole derivative. Careful control of pH and temperature is often necessary to favor the desired isoxazole (B147169) product over the isomeric isoxazolone. researchgate.net Another powerful method is the [3+2] cycloaddition of in-situ generated nitrile oxides with the enolate of the β-keto ester. beilstein-journals.orgorganic-chemistry.org

Pyrimidines: Fluorinated pyrimidines can be prepared by the cyclocondensation of a trifluoromethyl β-dicarbonyl compound with an amidine. organic-chemistry.orgcore.ac.uk For example, reacting this compound with a suitable amidine hydrochloride (like acetamidine (B91507) or guanidine) in the presence of a base such as sodium ethoxide yields a trifluoromethyl-substituted pyrimidine (B1678525) ring. core.ac.uknih.gov This approach is a versatile route to highly substituted pyrimidine derivatives.

Table 3: Synthesis of Fluorinated Heterocycles

| Target Heterocycle | Co-reactant | General Conditions |

|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Acid or Base Catalysis, Dehydration |

| Isoxazole | Hydroxylamine (H₂NOH) | Controlled pH, Condensation |

| Pyrimidine | Amidine (e.g., Guanidine) | Base (e.g., NaOEt), Cyclocondensation |

Application in the Construction of Complex Molecular Architectures and Advanced Synthetic Targets

Trifluoromethyl-containing β-keto esters are important intermediates in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. A close structural analog, ethyl 4,4,4-trifluoroacetoacetate, serves as a key building block for several commercial products. guidechem.comgoogle.com For instance, it is a crucial intermediate in the synthesis of the fungicide thifluzamide (B1681302) and the herbicide fenfenacet. guidechem.com It is also used in the preparation of pharmaceuticals like the antibiotic befloxatone. google.comguidechem.com The synthetic routes to these complex targets leverage the reactivity of the dicarbonyl unit for the construction of core heterocyclic structures, demonstrating the strategic importance of building blocks like this compound.

Integration into Multicomponent Reaction Strategies

The strategic incorporation of functionalized building blocks into multicomponent reactions (MCRs) represents a highly efficient approach to the synthesis of complex molecular architectures from simple precursors in a single synthetic operation. This compound, with its distinct trifluoromethyl ketone and methyl ester functionalities, is a prime candidate for such strategies, offering pathways to novel trifluoromethyl-containing heterocyclic and acyclic scaffolds. While direct literature examples detailing the use of this compound in MCRs are not prevalent, its structural motifs are analogous to other fluorinated β-ketoesters that have been successfully employed in various MCRs. This section will explore the potential integration of this compound into well-established multicomponent reaction strategies based on the known reactivity of similar fluorinated building blocks.

The primary modes of reactivity for this compound in the context of MCRs revolve around the electrophilic nature of its ketone carbonyl and the nucleophilicity of the enol or enolate form. The presence of the electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a highly reactive site for nucleophilic attack.

One of the most prominent classes of MCRs for which β-dicarbonyl compounds are key substrates is the Biginelli reaction . This acid-catalyzed, three-component reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). acs.orgthieme.deresearchgate.net The incorporation of fluorinated β-ketoesters has been shown to yield trifluoromethyl-substituted DHPMs, which are of significant interest in medicinal chemistry. nih.gov In a potential Biginelli reaction, this compound would react with an aldehyde and urea. The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration would afford the dihydropyrimidinone. The use of a trifluorinated β-ketoester like the title compound can influence the reaction pathway, with some studies suggesting a preference for an enamine mechanism. beilstein-journals.org

Another significant MCR is the Hantzsch pyridine (B92270) synthesis , a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. rsc.org These products can be subsequently oxidized to the corresponding pyridine derivatives. The use of fluorinated β-ketoesters in Hantzsch-type syntheses has been explored, leading to the formation of trifluoromethyl-substituted dihydropyridines and pyridines. In a hypothetical Hantzsch reaction, this compound could react with an aldehyde and ammonia to produce a dihydropyridine (B1217469) bearing a trifluoromethyl group and a (methoxycarbonyl)butyl substituent.

Beyond these classic MCRs, the reactivity of the trifluoromethyl ketone in this compound suggests its potential utility in isocyanide-based multicomponent reactions such as the Passerini and Ugi reactions . The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which produces α-acylamino amides. The enhanced electrophilicity of the ketone in this compound would make it a highly reactive carbonyl component in these reactions, facilitating the formation of complex, fluorinated peptide-like structures.

The following table outlines potential multicomponent reactions involving this compound and the expected classes of products, based on the known reactivity of analogous fluorinated β-ketoesters.

| Multicomponent Reaction | Reactants | Potential Product Class |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Trifluoromethyl-substituted dihydropyrimidinones |

| Hantzsch Pyridine Synthesis | This compound (2 eq.), Aldehyde, Ammonia/Ammonium Acetate | Trifluoromethyl-substituted 1,4-dihydropyridines |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides with a trifluoromethyl group |

| Ugi Reaction | This compound, Carboxylic Acid, Amine, Isocyanide | α-Acylamino amides with a trifluoromethyl group |

The integration of this compound into these and other multicomponent reaction strategies holds significant promise for the rapid generation of diverse libraries of novel fluorinated compounds. The resulting products, with their unique combination of a trifluoromethyl group and a flexible ester-containing side chain, would be valuable candidates for screening in drug discovery and materials science. Further research into the specific reaction conditions and substrate scope for these transformations is warranted to fully exploit the synthetic potential of this versatile fluorinated building block.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. uobasrah.edu.iq For Methyl 7,7,7-trifluoro-6-oxoheptanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon and proton framework, as well as confirming the presence and environment of the trifluoromethyl group.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different proton environments in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet. The methylene (B1212753) groups (-CH₂-) of the heptanoate (B1214049) chain would present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity.

¹³C NMR: The ¹³C NMR spectrum would reveal all eight carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups would have characteristic downfield chemical shifts. The carbon of the trifluoromethyl group would be identifiable through its coupling to the fluorine atoms (a quartet). The remaining methylene and methyl carbons would appear at distinct chemical shifts.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for characterizing the trifluoromethyl group. It would be expected to show a single signal, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of a trifluoromethyl ketone.

Expected NMR Data Summary (Note: The following table is predictive and not based on reported experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Coupling | Assignment |

| ¹H | ~3.7 | s | 3H | -OCH₃ |

| ¹H | ~2.9 | t | 2H | -CH₂-C(O)CF₃ |

| ¹H | ~2.3 | t | 2H | -CH₂-C(O)OCH₃ |

| ¹H | ~1.7 | m | 4H | -CH₂-CH₂- |

| ¹³C | ~200 | q | ¹JCF | >C=O (ketone) |

| ¹³C | ~173 | s | >C=O (ester) | |

| ¹³C | ~116 | q | ¹JCF | -CF₃ |

| ¹³C | ~52 | s | -OCH₃ | |

| ¹³C | ~38 | s | -CH₂-C(O)CF₃ | |

| ¹³C | ~33 | s | -CH₂-C(O)OCH₃ | |

| ¹³C | ~28 | s | -CH₂- | |

| ¹³C | ~24 | s | -CH₂- | |

| ¹⁹F | ~ -70 to -80 | s | -CF₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact mass, which can then be compared to the calculated mass for the molecular formula C₈H₁₁F₃O₃. PubChem provides a predicted monoisotopic mass of 212.06602 Da for this compound. uni.lu A high-resolution instrument would be able to confirm this value to within a few parts per million, providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum could also offer further structural information.

Predicted HRMS Data (Based on predicted values)

| Ion | Calculated m/z |

| [M+H]⁺ | 213.07330 |

| [M+Na]⁺ | 235.05524 |

| [M-H]⁻ | 211.05874 |

Source: PubChem uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. uobasrah.edu.iq In the IR spectrum of this compound, characteristic absorption bands would be expected for the carbonyl groups of the ester and the ketone. The C-F bonds of the trifluoromethyl group would also exhibit strong absorption bands.

Expected IR Absorption Bands (Note: The following table is predictive and not based on reported experimental data.)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O stretch (ester) |

| ~1725 | C=O stretch (ketone) |

| ~1300-1100 | C-F stretch (strong) |

| ~1250-1000 | C-O stretch (ester) |

| ~2950 | C-H stretch (aliphatic) |

Computational and Theoretical Investigations of Fluorinated β Keto Esters

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in understanding the electronic structure of fluorinated β-keto esters and predicting their reactivity. The trifluoromethyl (-CF3) group, being one of the most powerful electron-withdrawing groups, significantly influences the electronic properties of the molecule. nih.gov This strong inductive effect enhances the electrophilic character of adjacent carbon atoms, particularly the carbonyl carbons. nih.govnih.gov

Theoretical assessments of the reactivity of β-keto esters can be performed using quantum mechanical methods. mdpi.com For instance, the susceptibility of different carbonyl carbons to nucleophilic attack can be predicted. mdpi.com In a series of β-keto esters, it was found that the ester carbonyl carbon (C1) is generally more susceptible to nucleophilic attack. However, the presence of bulky groups or specific substituents can alter this reactivity, making the keto carbonyl carbon (C3) more electrophilic in some cases. mdpi.com This highlights the importance of the molecular environment in determining reaction pathways.

The reactivity of β-keto esters is also intrinsically linked to their keto-enol tautomerism. emerginginvestigators.orgresearchgate.net The equilibrium between the keto and enol forms is crucial for their synthetic utility. emerginginvestigators.org Computational modeling is a valuable tool for understanding the factors that govern this equilibrium, such as intramolecular hydrogen bonding in the enol tautomer. emerginginvestigators.org

Table 1: Predicted Reactivity of Carbonyl Carbons in β-Keto Esters mdpi.com

| Compound | Susceptibility to Nucleophilic Attack (C1 vs. C3) |

| β-keto esters 1, 2, 3, 4, 5, 7 | C1 > C3 |

| β-keto esters 6, 8 | C3 > C1 |

Note: C1 refers to the ester carbonyl carbon, and C3 refers to the keto carbonyl carbon. This table is based on a study of a series of β-keto esters and illustrates the general trends observed.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of reaction mechanisms and transition states involving fluorinated β-keto esters. DFT calculations allow for the exploration of various reaction pathways and the identification of the most energetically favorable routes. mdpi.comresearchgate.net

One area where DFT has been particularly insightful is in understanding the mechanisms of asymmetric reactions, such as electrophilic trifluoromethylthiolation. mdpi.comresearchgate.net By evaluating different mechanistic scenarios, DFT studies have helped to elucidate the preferred reaction pathways. For example, in the cinchona alkaloid-catalyzed trifluoromethylthiolation of β-keto esters, calculations have shown that the reaction likely proceeds via an SN2-like saddle point transition state. mdpi.comresearchgate.net

DFT is also employed to study the keto-enol tautomerization, a key aspect of β-keto ester chemistry. emerginginvestigators.org These calculations can probe the specific chemical interactions, such as intramolecular hydrogen bonds, that stabilize the enol tautomer. emerginginvestigators.org Furthermore, DFT can be used to investigate the influence of solvents on reaction mechanisms and equilibria. researchgate.netresearchgate.net The polarized continuum model (PCM) is a common approach to account for solvent effects in these calculations. researchgate.net

Table 2: Application of DFT in Studying β-Keto Ester Reactions

| Area of Investigation | Insights from DFT |

| Asymmetric Catalysis | Elucidation of preferred reaction pathways and transition state geometries. mdpi.comresearchgate.net |

| Keto-Enol Tautomerism | Understanding the stabilizing interactions in the enol form. emerginginvestigators.org |

| Solvent Effects | Modeling the influence of the solvent on reactivity and equilibria. researchgate.netresearchgate.net |

Conformational Analysis and Stereoelectronic Effects of Trifluoromethyl Groups

The trifluoromethyl (-CF3) group exerts significant stereoelectronic effects that influence the conformation and reactivity of β-keto esters. nih.govwikipedia.org Stereoelectronic effects arise from the interaction between orbitals, which dictates the spatial arrangement of atoms and influences molecular properties. wikipedia.orgyoutube.com The strong electron-withdrawing nature of the -CF3 group impacts the adjacent functional groups through inductive effects. nih.gov

Conformational analysis of molecules containing trifluoromethyl groups is crucial for understanding their behavior. acs.org The gauche effect, a well-known stereoelectronic phenomenon, can be observed in molecules like 1,2-difluoroethane, where the gauche conformation is preferred over the anti-conformation due to stabilizing orbital interactions. wikipedia.org Similar effects can be expected to play a role in the conformational preferences of fluorinated β-keto esters.

The -CF3 group can lead to significant charge delocalization, which in turn can stabilize certain conformations. nih.gov These stereoelectronic factors are critical in controlling the selectivity of reactions. For example, in Diels-Alder reactions, the stereoelectronic interactions between the orbitals of the diene and dienophile determine the facial selectivity. wikipedia.org

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules and their interactions with the surrounding environment, particularly the solvent. uni.luornl.govnih.gov For fluorinated β-keto esters, MD simulations can offer insights into intermolecular interactions and the role of the solvent in dictating reactivity and stability.

Solvent effects can be remarkable, especially with fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), which can significantly influence the reactivity and selectivity of chemical reactions. rsc.org MD simulations can help to elucidate the microscopic details of these solvent effects. By simulating the system at an atomistic level, it is possible to analyze the radial distribution functions (RDFs) to understand the solvation structure around the solute molecule. mdpi.com

For instance, MD simulations have been used to study the interaction between solutes and solvents by calculating interaction energies. nih.gov These simulations can reveal how changes in temperature and pressure affect these interactions and, consequently, properties like solubility. nih.gov In the context of β-keto esters, MD simulations can be used to understand how different solvents interact with the keto and enol tautomers, providing a molecular-level explanation for the observed solvent-dependent equilibrium shifts. emerginginvestigators.org

Table 3: Predicted Collision Cross Section (CCS) of Methyl 7,7,7-trifluoro-6-oxoheptanoate Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 213.07330 | 141.6 |

| [M+Na]+ | 235.05524 | 148.8 |

| [M-H]- | 211.05874 | 137.8 |

| [M+NH4]+ | 230.09984 | 160.2 |

| [M+K]+ | 251.02918 | 148.3 |

| [M+H-H2O]+ | 195.06328 | 134.5 |

| [M+HCOO]- | 257.06422 | 159.2 |

| [M+CH3COO]- | 271.07987 | 186.2 |

This data provides theoretical values for the collision cross section of different adducts of this compound, which can be useful in mass spectrometry-based studies.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For Methyl 7,7,7-trifluoro-6-oxoheptanoate, future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for producing fluorinated ketones often rely on harsh reagents and generate significant waste. wpmucdn.com Therefore, a key research thrust will be the exploration of catalytic and atom-economical approaches.

Recent advancements in the synthesis of trifluoromethyl ketones from readily available esters using reagents like fluoroform (HCF3) in combination with a base such as potassium hexamethyldisilazide (KHMDS) present a promising avenue. beilstein-journals.orgorganic-chemistry.org This method offers a more straightforward and potentially more sustainable alternative to classical approaches. Further research could optimize these conditions specifically for the synthesis of aliphatic esters like this compound, focusing on milder reaction conditions and recyclable catalysts.

Another area of interest lies in the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates. nih.gov This method, which uses electrons as a clean oxidant, could be adapted for the large-scale, sustainable production of the target compound. The development of such electrochemical methods would significantly reduce the environmental footprint associated with its synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Trifluoromethylation of Esters | Atom economy, reduced waste | Development of recyclable catalysts, milder reaction conditions |

| Electrochemical Synthesis | Use of clean reagents, scalability | Optimization for aliphatic keto-esters, improved yields |

| Green Solvents in Fluorination | Reduced toxicity and environmental impact | Screening of bio-based solvents, process optimization |

Exploration of New Reactivity Modes and Catalytic Systems for Enhanced Selectivity and Efficiency

The trifluoromethyl ketone moiety in this compound is a hub of reactivity, offering numerous possibilities for further functionalization. A deep understanding of its reactivity profile is crucial for unlocking its full potential as a synthetic building block. The inherent polarity and steric effects of the trifluoromethyl group significantly influence the reactivity of the adjacent carbonyl group. nih.gov

Future research will likely delve into the development of novel catalytic systems to control the selectivity of reactions at the ketone. This includes stereoselective reductions to form chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. Furthermore, the exploration of photocatalytic methods for C-H functionalization of the aliphatic chain, while preserving the reactive ketone and ester groups, could open up new avenues for creating complex molecular architectures. nih.govacs.org

The development of palladium-catalyzed trifluoromethylation of aryl bromides in micellar media offers a glimpse into how catalytic systems can be tailored for specific transformations, even with challenging functional groups present. nih.gov Adapting such catalytic systems to the aliphatic backbone of this compound could lead to highly selective and efficient synthetic transformations.

Design of Next-Generation Fluorinated Building Blocks Based on the this compound Scaffold

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.orgresearchgate.netacs.orgnih.gov this compound serves as an excellent starting point for the design and synthesis of a new generation of fluorinated building blocks with tailored properties.

By leveraging the reactivity of both the ketone and ester functionalities, a diverse library of derivatives can be created. For instance, the ketone can be transformed into various heterocyclic systems, while the ester can be converted into amides, carboxylic acids, or other functional groups. These transformations would yield a range of novel fluorinated scaffolds with potential applications in medicinal chemistry and materials science. Research in this area will focus on developing robust and scalable synthetic routes to these next-generation building blocks. researchgate.nettandfonline.com

| Building Block Class | Potential Applications | Synthetic Strategy |

| Chiral Fluoroalcohols | Asymmetric synthesis, pharmaceuticals | Stereoselective reduction of the ketone |

| Fluorinated Heterocycles | Medicinal chemistry, agrochemicals | Cyclization reactions involving the keto-ester moiety |

| Functionalized Aliphatic Chains | Polymer science, materials | Selective C-H functionalization |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer powerful solutions for the scalable, safe, and efficient production of fine chemicals. thieme-connect.denih.gov The application of these technologies to the synthesis and derivatization of this compound is a critical area for future research.

Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or rapid reactions often encountered in fluorination chemistry. nih.govdiva-portal.org The integration of in-line purification and analysis techniques can lead to fully automated processes, minimizing manual intervention and improving reproducibility. nih.govmcmaster.camdpi.comacs.org Research will focus on adapting existing batch syntheses of the target compound to continuous flow processes and developing novel flow-specific synthetic routes. semanticscholar.org

Advanced Applications in Materials Science and Chemical Biology Research as Precursors to Functional Molecules

The unique properties imparted by the trifluoromethyl group make this compound a valuable precursor for advanced materials and chemical biology tools. In materials science, the incorporation of fluorinated monomers can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polyesters or other polymers with tailored properties.

In chemical biology, the trifluoromethyl ketone moiety is a known inhibitor of certain enzymes, making it a valuable pharmacophore. researchgate.net Derivatives of this compound could be designed as specific enzyme inhibitors or as chemical probes to study biological processes. The ester functionality provides a convenient handle for attaching reporter groups, such as fluorophores or affinity tags, to create sophisticated molecular probes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.